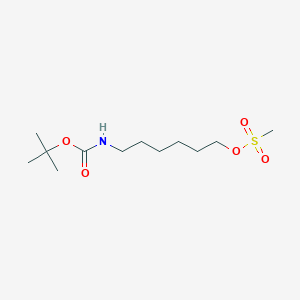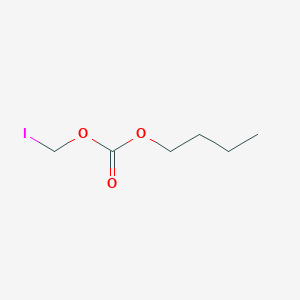
(S)-Ethyl 3-phenoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 3-phenoxybutanoate is an organic compound with the chemical formula C12H14O3. It is a colorless to light yellow liquid with a special fragrance. This compound is used in various fields, including fine chemicals, drugs, spices, and cosmetics .
Vorbereitungsmethoden
(S)-Ethyl 3-phenoxybutanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, which is the dehydration condensation reaction of carbonyl compounds and active methylene compounds. This reaction is widely used in organic synthesis to form carbon–carbon double bonds . The reaction can be catalyzed by enzymes such as porcine pancreatic lipase (PPL) under solvent-free conditions, achieving high yields and selectivity . Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
(S)-Ethyl 3-phenoxybutanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Knoevenagel Condensation: As mentioned earlier, this reaction involves the condensation of carbonyl compounds with active methylene compounds, forming carbon–carbon double bonds.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 3-phenoxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and cosmetics.
Wirkmechanismus
The mechanism of action of ethyl 3-phenoxybutyrate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate for enzymes like porcine pancreatic lipase, facilitating the formation of carbon–carbon double bonds through the Knoevenagel condensation reaction . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(S)-Ethyl 3-phenoxybutanoate can be compared with other similar compounds, such as:
Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester used in perfumes and as a flavoring agent .
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
ethyl 3-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
CCVXQLMYBWRMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)
![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)

![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)







![5-{[4-(3-Phenylpropanoyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B8578733.png)

